molecular formula C14H16N2S B1479797 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098050-75-8

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479797
CAS No.: 2098050-75-8
M. Wt: 244.36 g/mol
InChI Key: IFVWKMVTJAPHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, also known as CMT, is a novel small molecule that has been used in various scientific research applications. It is a cyclic hydrocarbon containing both a cyclopropylmethyl and a thiophen-3-yl group. CMT has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. Furthermore, CMT has been used as a molecular probe to study the structure and function of various biological systems.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is not fully understood. However, it is believed to interact with certain proteins and enzymes, resulting in changes in their structure and/or function. It is also believed to interact with certain receptors, resulting in changes in their activity. Additionally, this compound may interact with certain metabolic pathways, resulting in changes in the production of various metabolites.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In cell culture studies, this compound has been found to inhibit the growth of various cancer cells. Additionally, this compound has been found to possess anti-inflammatory and anti-bacterial activities. Furthermore, this compound has been found to possess neuroprotective and antioxidant activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole in lab experiments is that it is a small molecule, which makes it easier to handle and manipulate. Additionally, this compound is relatively non-toxic, making it safe to use in biological experiments. However, one limitation of using this compound in lab experiments is that it is not very soluble in water, making it difficult to prepare aqueous solutions.

Future Directions

Future research on 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound. Furthermore, future research could focus on developing more efficient and cost-effective methods for delivering this compound to target cells. Finally, future research could focus on exploring the potential of this compound as a biomarker for various diseases.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been used in a variety of scientific research applications. It has been used as a molecular probe to study the structure and function of various biological systems, including proteins and enzymes. Furthermore, this compound has been used to study the mechanism of action of various drugs and to identify new drug targets. Additionally, this compound has been used to study the effects of various environmental factors on biological systems.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-12-13(3-1)16(8-10-4-5-10)15-14(12)11-6-7-17-9-11/h6-7,9-10H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVWKMVTJAPHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CSC=C3)CC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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Reactant of Route 6
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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